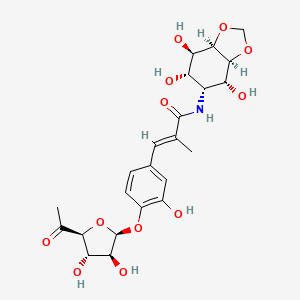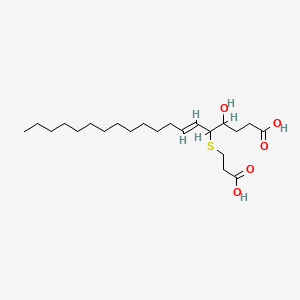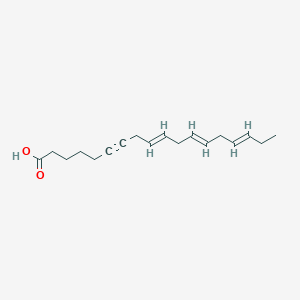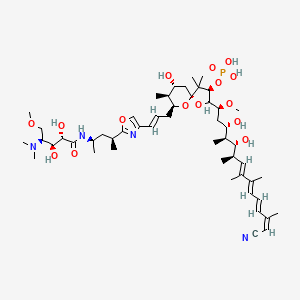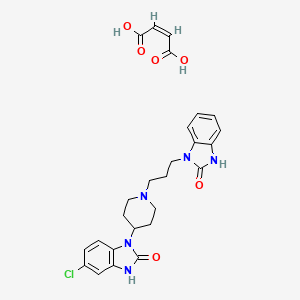![molecular formula C21H21N3O5 B1237858 2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)
2-[4-(3-ethoxy-4-hydroxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxo-1-imidazolidinyl]-N-(3-methylphenyl)acetamide is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A study by Husain et al. (2013) on substituted-imidazolidine derivatives, which are structurally similar to the compound , highlighted their potential anti-inflammatory, analgesic, and anti-ulcer activities. These derivatives showed a superior gastrointestinal safety profile compared to standard drugs (Husain, Bhutani, Kumar, & Shin, 2013).
Coordination Complexes and Antioxidant Activity
- Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives demonstrated the synthesis and characterization of coordination complexes. These complexes, involving ligands similar to the compound , exhibited significant antioxidant activity (Chkirate et al., 2019).
Anticancer Activity
- Karaburun et al. (2018) investigated the anticancer activity of 1H-inden-1-one substituted (heteroaryl)acetamide derivatives. These compounds, related in structure to the compound , showed notable growth inhibition against several cancer cell lines (Karaburun et al., 2018).
Antimicrobial Activity
- Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid-based amides as potential antimicrobial agents. They found significant activity against mycobacteria, with one derivative demonstrating high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Marine Actinobacterium Metabolites
- Sobolevskaya et al. (2007) isolated compounds from the marine actinobacterium Streptomyces sp., including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, which demonstrated cytotoxic activities on marine organisms (Sobolevskaya et al., 2007).
Novel Nitrogen-Containing Bromophenols
- Li et al. (2012) explored nitrogen-containing bromophenols from marine red algae, which showed potent scavenging activity against radicals, indicating potential application as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
In Vitro Cytotoxic Activity
- Al-Sanea et al. (2020) designed and synthesized certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives with appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Green Drug Design for Analgesic and Antipyretic Agents
- Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives (Reddy, Reddy, & Dubey, 2014).
Crystal Structure and Molecular Interactions
- Sethusankar et al. (2002) studied the crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, providing insights into its molecular interactions and potential pharmaceutical applications (Sethusankar, Thennarasu, Velmurugan, & Kim, 2002).
Eigenschaften
Molekularformel |
C21H21N3O5 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-3-29-18-11-14(7-8-17(18)25)10-16-20(27)24(21(28)23-16)12-19(26)22-15-6-4-5-13(2)9-15/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,28)/b16-10+ |
InChI-Schlüssel |
KVQYKZAGHFWBBH-MHWRWJLKSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





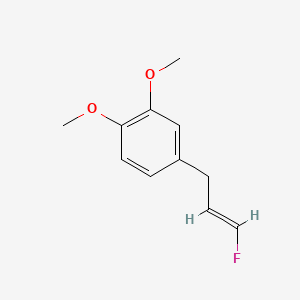
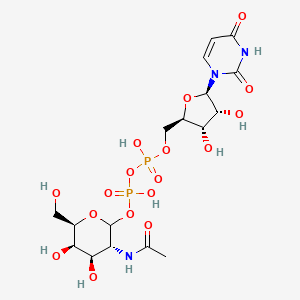
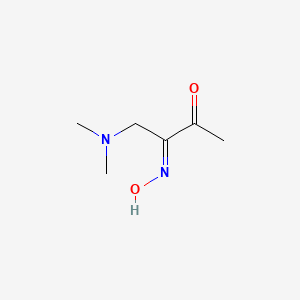
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)

